(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone
Description
(4-Aminophenyl)-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and a 4-aminophenyl methanone moiety at position 3. The imidazo[2,1-b]thiazole scaffold is recognized for its bioisosteric properties and relevance in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications .
Properties
IUPAC Name |
(4-aminophenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-11(16-6-7-18-13(16)15-8)12(17)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACDDKNNYWJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl ring with an amino group can be introduced via a nucleophilic aromatic substitution reaction. The final step often involves the formation of the methanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may interact with biological systems in significant ways. Derivatives of imidazo-thiazole compounds have been studied for their antitumor , antimicrobial , and anti-inflammatory properties. Research has indicated that similar compounds can inhibit various cancer cell lines and exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits growth in various cancer cell lines, including leukemia and breast cancer. |
| Antimicrobial | Effective against bacteria such as E. coli and S. aureus; minimum inhibitory concentrations (MIC) reported in studies. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation markers in vitro. |
Research into the biological activity of (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone shows promising results:
- Anticancer Potential : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways.
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, with studies reporting MIC values that indicate significant antibacterial activity.
Case Study: Antitumor Activity
A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in leukemia cells, suggesting its potential as a therapeutic agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest good solubility profiles, which may lead to effective absorption when administered.
- Toxicity Studies : Ongoing research is needed to evaluate the safety profile; however, initial findings indicate low toxicity in animal models.
Mechanism of Action
The mechanism by which (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the imidazo[2,1-b]thiazole core but differing in substituents, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Chloro and bromo substituents (e.g., in FtsZ inhibitors ) enhance antibacterial activity by increasing electrophilicity and membrane penetration. Hydrogen-Bonding Moieties: The 4-aminophenyl group in the target compound may improve kinase binding compared to non-polar methyl or halogenated analogs . Bulkier Substituents: Biphenylyl or bis-imidazothiazole groups (e.g., in and ) improve steric interactions with hydrophobic enzyme pockets, critical for anticancer and antibacterial effects.
Synthetic Efficiency: Microwave-assisted methods (e.g., ) achieve higher yields (up to 82%) for imidazothiazoles compared to conventional reflux (10–37% yields for bis-imidazothiazoles ). The target compound’s synthesis likely requires sequential coupling of 4-aminobenzoic acid derivatives with pre-functionalized imidazothiazole intermediates, similar to CDK9 inhibitor syntheses .
Biological Performance: Antibacterial Activity: Bis-imidazothiazoles (e.g., ) show superior MIC values (1–4 µg/mL) against Gram-positive bacteria compared to mono-substituted analogs. Enzyme Inhibition: IDO1 inhibitors (e.g., ) with triazole-acetamide side chains exhibit nanomolar potency, suggesting that the target compound’s 4-aminophenyl group could be optimized for similar efficacy.
Table 2: Physicochemical Properties
| Property | Target Compound | 6-(4-Methylphenyl)-carbaldehyde | Bis-imidazothiazole |
|---|---|---|---|
| LogP (Predicted) | 4.0 | 3.2 | 5.1 |
| Hydrogen Bond Acceptors | 5 | 3 | 6 |
| Aqueous Solubility (mg/mL) | <0.1 (low) | 0.5 | <0.01 |
- The target compound’s higher logP (4.0) suggests enhanced lipid membrane permeability compared to polar derivatives like carbaldehydes .
Biological Activity
The compound (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone (C13H11N3OS) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with 6-methylimidazo[2,1-b]thiazole derivatives. The resulting compound is characterized by various spectroscopic techniques including NMR and mass spectrometry to confirm its structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
- Cell Line Studies : The compound exhibited moderate to potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 8.38 µM to 82.55 µM depending on the specific structural modifications .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6i | 8.38 | MCF-7 |
| 6b | 11.50 | MCF-7 |
| 6j | 11.67 | MCF-7 |
| 6a | 23.97 | MCF-7 |
| 6d | 22.80 | MCF-7 |
The anticancer activity is believed to result from the compound's ability to inhibit key cellular pathways involved in proliferation and survival. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on the imidazo[2,1-b]thiazole ring. Modifications at specific positions can enhance or diminish its efficacy:
-
Substitution Effects :
- The presence of electron-withdrawing groups such as halogens at certain positions has been shown to enhance anticancer activity.
- Conversely, bulky groups may reduce potency due to steric hindrance.
- Comparative Analysis :
Case Studies
Several case studies have been documented regarding the pharmacological evaluation of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against HEPG2 liver cancer cells when compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation reported that specific derivatives exhibited MIC values lower than conventional antibiotics against Mycobacterium tuberculosis, indicating a potential for development into new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
